[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
Description
Chemical Naming Conventions and Database Registration
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being [4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol. Alternative naming conventions include 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzenemethanol and benzenemethanol, 4-(3-methyl-1,2,4-oxadiazol-5-yl)-. The compound has been assigned Chemical Abstracts Service registry number 362529-02-0, providing unique identification within chemical databases.
The compound appears in multiple chemical databases with consistent identification codes. The PubChem Compound Identifier is recorded as 18374420, facilitating cross-referencing across various research platforms. Additional database identifiers include DTXSID70593232 in the DSSTox database and SCHEMBL7200705 in the ChEMBL database. These systematic identifiers ensure accurate compound identification across different research and regulatory contexts.
Structural Classification and Functional Group Analysis
The compound belongs to the class of substituted benzyl alcohols featuring a heterocyclic oxadiazole substituent. The molecular structure contains a para-substituted benzene ring where the methanol group (-CH2OH) occupies the primary position and the 3-methyl-1,2,4-oxadiazol-5-yl group serves as the para-substituent. This structural arrangement creates a conjugated system between the aromatic benzene ring and the electron-deficient oxadiazole heterocycle.
The oxadiazole ring represents a five-membered heterocycle containing two nitrogen atoms and one oxygen atom in specific positions. The 1,2,4-oxadiazole isomer features nitrogen atoms at positions 1 and 4, with oxygen at position 2, creating a unique electronic environment that influences the compound's overall chemical behavior. The methyl substituent at position 3 of the oxadiazole ring provides additional steric and electronic effects that modify the compound's reactivity patterns.
Properties
IUPAC Name |
[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHPDFFUEDRYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593232 | |
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362529-02-0 | |
| Record name | [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70593232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the 1,2,4-Oxadiazole Ring
The core 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acids or their derivatives under dehydrating conditions. This cyclization is a key step that establishes the heterocyclic framework essential for the target compound.
- Precursors: Amidoximes and carboxylic acid derivatives.
- Conditions: Dehydrating agents such as phosphorus oxychloride (POCl3) or carbonyldiimidazole (CDI) are commonly used to facilitate ring closure.
- Solvents: Aprotic solvents like toluene or dimethylformamide (DMF) are preferred to maintain reaction efficiency.
Coupling with the Phenyl Ring
Following ring formation, the oxadiazole moiety is coupled with a para-substituted phenyl ring. This is often achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling, which allow for the formation of carbon-carbon bonds with high regioselectivity.
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4).
- Reagents: Boronic acids or halogenated phenyl derivatives.
- Conditions: Mild heating (80–110°C) under inert atmosphere (argon or nitrogen).
Introduction of the Methanol Group
The final step involves the reduction of a suitable precursor, typically a benzaldehyde derivative bearing the oxadiazole substituent, to the corresponding benzyl alcohol.
- Reducing agents: Sodium borohydride (NaBH4) is commonly employed due to its selectivity and mild reaction conditions.
- Solvent: Methanol or ethanol.
- Temperature: Room temperature to slightly elevated (25–40°C).
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.
Detailed Research Findings and Data
Representative Synthetic Procedure
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Cyclization | Amidoxime + Carboxylic acid derivative, CDI, toluene, reflux 6 h | 70–85 | Formation of 1,2,4-oxadiazole ring |
| 2. Coupling | Pd(PPh3)4, phenylboronic acid, K2CO3, toluene, 90°C, 12 h | 65–80 | Suzuki coupling to attach phenyl ring |
| 3. Reduction | NaBH4, MeOH, rt, 2 h | 80–90 | Reduction of aldehyde to methanol group |
Reaction Monitoring and Purification
- TLC Monitoring: Reaction progress is monitored by thin-layer chromatography using hexane/ethyl acetate (4:1) as eluent.
- Purification: Crude products are purified by silica gel column chromatography, yielding analytically pure [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol.
- Characterization: Confirmed by NMR (1H, 13C), IR spectroscopy, and HRMS.
Industrial Production Considerations
Industrial synthesis adapts the laboratory methods with emphasis on:
- Scalability: Larger batch sizes with optimized stirring and heat transfer.
- Catalyst Recycling: Use of heterogeneous catalysts or ligand recovery to reduce costs.
- Green Chemistry: Selection of less toxic solvents and minimizing waste.
- Yield Optimization: Fine-tuning reaction times, temperatures, and reagent stoichiometry.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range | Remarks |
|---|---|---|---|---|
| Oxadiazole Ring Formation | Amidoxime, Carboxylic acid derivative, CDI | Reflux in toluene, 6 h | 70–85% | Critical ring closure step |
| Phenyl Coupling | Pd(PPh3)4, Phenylboronic acid, K2CO3 | 90°C, 12 h, inert atmosphere | 65–80% | Suzuki coupling for C-C bond formation |
| Methanol Introduction | NaBH4, Methanol | Room temperature, 2 h | 80–90% | Selective reduction of aldehyde |
Additional Notes on Reaction Types
- The methanol group in the final compound can be further oxidized to aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
- The oxadiazole ring is stable under reduction but can be selectively modified under specific conditions.
- Electrophilic aromatic substitution on the phenyl ring is possible for further functionalization.
Scientific Research Applications
Anticancer Applications
Research has indicated that [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol exhibits potential anticancer properties. It acts as a selective inhibitor of human carbonic anhydrase isoforms, which play critical roles in tumor growth and metastasis. A study demonstrated that compounds within the oxadiazole class can effectively inhibit cancer cell proliferation in vitro.
Antiviral and Antibacterial Activities
This compound has also been investigated for its antiviral and antibacterial properties. Preliminary studies suggest that it may inhibit the replication of certain viruses and bacteria by disrupting their metabolic pathways. For instance, derivatives of oxadiazole have shown efficacy against various strains of bacteria in laboratory settings.
Development of New Materials
In materials science, this compound is utilized in the synthesis of novel materials with specific electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonic devices.
Case Study: Organic Photovoltaics
A case study highlighted the use of this compound in organic photovoltaic cells. The introduction of oxadiazole derivatives improved the charge transport properties and overall efficiency of the devices compared to conventional materials.
Synthesis of Intermediates
This compound serves as an important intermediate in the synthesis of various industrial chemicals. Its ability to undergo oxidation and substitution reactions makes it versatile for producing other valuable compounds.
Case Study: Chemical Manufacturing
In a chemical manufacturing setting, this compound has been used to synthesize specialty chemicals that are crucial for agricultural applications. Its derivatives have shown effectiveness as herbicides and fungicides.
Mechanism of Action
The mechanism of action of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol
This positional isomer substitutes the oxadiazole and hydroxymethyl groups at the meta-position of the phenyl ring. For example, meta-substitution may reduce symmetry, affecting crystallization behavior .
(3-Phenyl-1,2,4-oxadiazol-5-yl)methanol
Here, the oxadiazole is directly attached to the hydroxymethyl-bearing carbon (CAS: 5543-33-9). It is marketed as a life science reagent, highlighting its utility in biochemical applications .
Functionalized Derivatives
Pyrazole-Oxadiazole Hybrids
Compounds like 3-((4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoic acid () incorporate the oxadiazole moiety into pyrazole-based scaffolds. These hybrids are synthesized via coupling reactions (e.g., amines with carboxylic acids) with moderate yields (69% for compound 19). The trifluoromethyl group enhances metabolic stability and lipophilicity, making such analogs promising for drug discovery .
N-Acyl Hydrazones and Orexin Receptor Antagonists
Derivatives like (E)-5-(hydroxymethyl)-N-(4-((2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazono)methyl)phenyl)furan-2-carboxamide () and dual orexin receptor antagonists () demonstrate the versatility of the oxadiazole core. These compounds leverage the oxadiazole’s electron-withdrawing properties to improve binding affinity and pharmacokinetics .
Table 1: Key Properties of Selected Analogs
Biological Activity
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, with the CAS number 362529-02-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antimicrobial properties and interactions with biological systems.
The molecular formula of this compound is C₁₀H₁₀N₂O₂, with a molecular weight of approximately 190.20 g/mol. The structure features an oxadiazole ring which is known for its diverse biological activities.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring : This is typically achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Substitution Reactions : The phenyl group is introduced via substitution reactions using halogenated benzene derivatives.
- Amination : The methanol moiety is added through amination reactions where the oxadiazole derivative reacts with an amine source.
- Finalization : The product can be converted to its hydrochloride salt for stabilization and solubility improvements .
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. A study on a series of oxadiazole compounds demonstrated that certain derivatives showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, this compound has been evaluated for its ability to inhibit bacterial growth.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that the compound has potential as an antimicrobial agent and warrants further investigation into its mechanism of action and efficacy in vivo .
The proposed mechanism by which oxadiazole derivatives exert their antimicrobial effects includes:
- Inhibition of Protein Synthesis : Some studies indicate that these compounds may interfere with bacterial ribosomes.
- Disruption of Membrane Integrity : Oxadiazoles may compromise bacterial cell membranes, leading to cell lysis.
Case Studies
A notable study involved the evaluation of a related oxadiazole compound in a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant reduction in bacterial load in treated animals compared to controls. This suggests that this compound could be effective against resistant strains .
Pharmacokinetics and Safety Profile
Preliminary pharmacokinetic studies suggest that compounds in this class have moderate bioavailability and are rapidly metabolized. Safety assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol?
- Methodological Answer : The compound can be synthesized via coupling reactions between aryl halides or carboxylic acid derivatives and heterocyclic precursors. For example, 2-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid (a structurally related compound) is coupled with amines or alcohols using carbodiimide-based activating agents like EDCI or HOBt . Purification typically involves flash chromatography (e.g., hexanes/EtOAC gradients) . Yield optimization may require stoichiometric adjustments or temperature control (e.g., reflux in DCM) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm the oxadiazole ring substitution pattern and methanol group integration. For example, aromatic protons appear at δ 7.0–8.1 ppm, while the oxadiazole methyl group resonates near δ 2.4 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] with <5 ppm error) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the oxadiazole-phenyl system .
Q. What are the key physical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer :
- Melting Point : Derivatives with similar structures (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) exhibit melting points of 133–135°C, suggesting moderate thermal stability .
- Solubility : The methanol group enhances polarity, improving solubility in DMSO or methanol but limiting it in non-polar solvents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, polarizability, and charge distribution. Exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Applications include optimizing electronic transitions for fluorescence studies or redox behavior in catalytic systems .
Q. What strategies resolve contradictions in biological activity data for oxadiazole-containing analogs?
- Methodological Answer :
- Dose-Response Curves : Validate potency using IC/EC assays (e.g., antiplasmodial activity in Plasmodium models ).
- Metabolic Stability Tests : LC-MS/MS monitors degradation in microsomal assays to distinguish intrinsic activity from pharmacokinetic artifacts .
- Structural Analog Comparison : Compare with pharmacologically active analogs (e.g., GPR119 agonists ) to identify critical substituents (e.g., methyl vs. trifluoromethyl groups) .
Q. How can synthetic yields be improved for large-scale preparation?
- Methodological Answer :
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-oxadiazole linkages .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 30min) while maintaining >70% yield .
- Workflow Automation : Continuous flow systems minimize intermediate degradation .
Q. What role does the 3-methyl-1,2,4-oxadiazole moiety play in pharmacological activity?
- Methodological Answer : The oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. For example, in dual orexin receptor antagonists, the methyl group reduces steric hindrance, improving receptor binding . SAR studies suggest substituting the methyl group with bulkier alkyl chains (e.g., isopropyl) alters selectivity for targets like GPCRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
